VPC 23019

Beschreibung

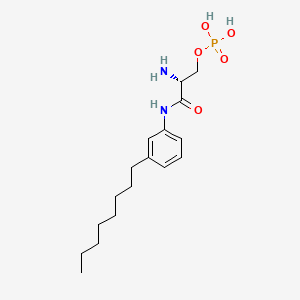

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUSUGVVWGNKFE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VPC 23019

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC 23019 is a pioneering pharmacological tool in the study of sphingosine-1-phosphate (S1P) signaling. As a structural analog of S1P, it exhibits a complex and highly valuable pharmacological profile, acting as a competitive antagonist at S1P1 and S1P3 receptors while concurrently demonstrating agonist activity at S1P4 and S1P5 receptors. This dual functionality allows for the dissection of the multifaceted roles of S1P signaling in a variety of physiological and pathological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is an aryl amide-containing sphingosine-1-phosphate analog.[1] Its primary mechanism of action is centered on its differential activity at various subtypes of the S1P receptor family, a group of G protein-coupled receptors (GPCRs).

-

Antagonism at S1P1 and S1P3 Receptors: this compound competitively binds to the S1P1 and S1P3 receptors, preventing the endogenous ligand S1P from binding and activating these receptors.[1] This antagonistic activity has been shown to inhibit downstream signaling cascades typically associated with S1P1 and S1P3 activation, such as those involved in lymphocyte egress from lymph nodes and certain pro-inflammatory responses.[2]

-

Agonism at S1P4 and S1P5 Receptors: In contrast to its effects on S1P1 and S1P3, this compound acts as an agonist at S1P4 and S1P5 receptors.[1] This means it binds to and activates these receptors, mimicking the effect of S1P and initiating their respective downstream signaling pathways. These pathways are involved in processes such as the modulation of immune cell function and oligodendrocyte biology.[3]

Quantitative Pharmacological Data

The affinity and potency of this compound at the different S1P receptor subtypes have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Receptor | Activity | pKi | Ki (nM) |

| S1P1 | Competitive Antagonist | 7.86 | 13.8 |

| S1P3 | Competitive Antagonist | 5.93 | 1170 |

Table 1: Antagonist Activity of this compound. The pKi is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the antagonist that will occupy 50% of the receptors in the absence of an agonist. A higher pKi value indicates a higher binding affinity.

| Receptor | Activity | pEC50 | EC50 (nM) |

| S1P4 | Agonist | 6.58 | 263 |

| S1P5 | Agonist | 7.07 | 85.1 |

Table 2: Agonist Activity of this compound. The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response (EC50). A higher pEC50 value indicates greater potency.

Signaling Pathways

The differential activity of this compound across the S1P receptor subtypes leads to the modulation of distinct downstream signaling pathways.

Antagonism of S1P1 and S1P3 Signaling

Antagonism of S1P1 and S1P3 by this compound primarily interferes with Gi and Gq/G12/13 protein-coupled signaling cascades, respectively.

-

S1P1-Gi Pathway: By blocking S1P1, this compound inhibits the Gi-mediated signaling cascade. This prevents the inhibition of adenylyl cyclase, leading to sustained levels of cyclic AMP (cAMP). It also blocks the activation of the PI3K-Akt pathway, which is crucial for cell survival and proliferation, and the Rac-mediated pathway, which is involved in cell migration and cytoskeletal rearrangements. In endothelial cells, S1P1 antagonism can disrupt the formation of stable endothelial barriers.

-

S1P3-Gq/G12/13 Pathway: Antagonism of S1P3 by this compound can inhibit both Gq and G12/13 signaling. Inhibition of the Gq pathway prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers for intracellular calcium mobilization and protein kinase C (PKC) activation. Inhibition of the G12/13 pathway blocks the activation of RhoA, a small GTPase that regulates the actin cytoskeleton, cell shape, and motility.

Agonism of S1P4 and S1P5 Signaling

As an agonist for S1P4 and S1P5, this compound activates their respective downstream signaling pathways, which are primarily coupled to Gi and G12/13 proteins.

-

S1P4-Gi/G12/13 Pathway: Activation of S1P4 by this compound can lead to Gi-mediated inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway. It can also couple to G12/13 to activate RhoA, influencing cytoskeletal dynamics.

-

S1P5-Gi/G12/13 Pathway: S1P5 activation by this compound is known to be important in the central nervous system, particularly in oligodendrocytes. It can signal through Gi to promote cell survival via the Akt pathway and through G12/13 to induce process retraction via the RhoA/ROCK pathway in immature oligodendrocytes.

Experimental Protocols

The characterization of this compound's mechanism of action has been achieved through a series of well-established in vitro assays. The following sections provide an overview of the methodologies typically employed.

Radioligand Binding Assay (for Antagonist Activity)

This assay is used to determine the binding affinity (Ki) of this compound for S1P1 and S1P3 receptors.

-

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the S1P1 and S1P3 receptors.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the specific S1P receptor subtype (e.g., HEK293T or CHO cells). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

-

Competition Binding: A constant concentration of a radiolabeled S1P analog (e.g., [32P]S1P or [33P]S1P) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay (for Agonist Activity)

This functional assay measures the activation of G proteins coupled to S1P4 and S1P5 receptors upon binding of this compound.

-

Objective: To quantify the extent to which this compound stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

-

General Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells overexpressing the S1P4 or S1P5 receptor.

-

Assay Reaction: Membranes are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of this compound in a buffer containing GDP.

-

Incubation: The reaction is incubated to allow for agonist-stimulated G protein activation and [35S]GTPγS binding.

-

Termination and Filtration: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of this compound to determine the EC50 and the maximal effect (Emax).

-

Intracellular Calcium Mobilization Assay

This assay is used to measure the ability of this compound to induce an increase in intracellular calcium concentration, a downstream event of Gq-coupled receptor activation. While S1P4 and S1P5 are not primarily Gq-coupled, this assay can be used in cell lines engineered to couple these receptors to the PLC pathway.

-

Objective: To detect changes in intracellular calcium levels in response to this compound.

-

General Protocol:

-

Cell Culture: Cells expressing the target S1P receptor are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with kinetic reading capabilities. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to determine the EC50.

-

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi-coupled receptor activation.

-

Objective: To determine the effect of this compound on forskolin-stimulated cAMP production.

-

General Protocol:

-

Cell Culture: Cells expressing the Gi-coupled S1P receptor are plated.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or AlphaScreen.

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to determine its inhibitory potency.

-

Conclusion

This compound is a multifaceted pharmacological agent that has been instrumental in elucidating the complex signaling networks regulated by sphingosine-1-phosphate. Its unique profile as a competitive antagonist at S1P1 and S1P3 receptors and an agonist at S1P4 and S1P5 receptors provides a powerful tool for researchers to selectively probe the functions of these individual receptor subtypes. A thorough understanding of its mechanism of action, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting the S1P signaling pathway.

References

An In-Depth Technical Guide to VPC 23019: A Modulator of Sphingosine-1-Phosphate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC 23019 is a synthetic analog of the bioactive lipid sphingosine-1-phosphate (S1P) that has become a valuable tool in pharmacological research. It is a compound with a complex pharmacological profile, acting as a competitive antagonist at S1P receptor subtypes 1 and 3 (S1P₁ and S1P₃) and as an agonist at subtypes 4 and 5 (S1P₄ and S1P₅). This dual activity makes it a unique modulator of the S1P signaling system, which is critically involved in a myriad of physiological and pathological processes, including immune cell trafficking, vascular function, and neural development. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research.

Core Compound Information

This compound is a secondary carboxamide, an analog of sphingosine-1-phosphate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-Amino-N-(3-octylphenyl)-3-(phosphonooxy)-propanamide |

| Molecular Formula | C₁₇H₂₉N₂O₅P |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 449173-19-7 |

| Appearance | Crystalline solid |

| Purity | ≥95% |

| Solubility | Soluble to 10 mM in Acidified DMSO (5% 1N HCl in DMSO) with gentle warming and to 50 mM in 2eq. NaOH. |

| Storage | Store at -20°C |

Pharmacological Profile and Mechanism of Action

This compound exhibits a complex pharmacology by differentially modulating various S1P receptor subtypes. Its primary characterized activities are:

-

S1P₁ and S1P₃ Receptor Antagonism: this compound acts as a competitive antagonist at S1P₁ and S1P₃ receptors.[2][3][4][5] This means it binds to these receptors without activating them, thereby blocking the binding and subsequent signaling of the endogenous ligand, S1P.

-

S1P₄ and S1P₅ Receptor Agonism: In contrast to its effects on S1P₁ and S1P₃, this compound functions as an agonist at S1P₄ and S1P₅ receptors, mimicking the action of S1P at these subtypes.

The quantitative measures of its activity at these receptors are summarized in the following table.

| Receptor Subtype | Activity | Potency/Affinity |

| S1P₁ | Competitive Antagonist | pKi = 7.86 |

| S1P₃ | Competitive Antagonist | pKi = 5.93 |

| S1P₄ | Agonist | pEC50 = 6.58 |

| S1P₅ | Agonist | pEC50 = 7.07 |

pKi represents the negative logarithm of the inhibition constant, indicating the binding affinity of an antagonist. A higher pKi value corresponds to a higher affinity. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

The multifaceted nature of this compound's interaction with S1P receptors has led to some debate and further investigation into its pharmacology. For instance, some studies have suggested that under certain experimental conditions, this compound may exhibit partial agonist activity at the S1P₃ receptor. This highlights the importance of considering the specific cellular context and experimental setup when interpreting results obtained using this compound.

Signaling Pathways

The differential effects of this compound on S1P receptor subtypes translate to the modulation of distinct downstream signaling cascades. S1P receptors are G protein-coupled receptors (GPCRs) that couple to various heterotrimeric G proteins to initiate intracellular signaling.

S1P₁ and S1P₃ Receptor Signaling (Antagonized by this compound)

Activation of S1P₁ and S1P₃ receptors by S1P initiates a range of cellular responses, including cell migration, proliferation, and survival. These pathways are inhibited by this compound.

Figure 1: Antagonism of S1P₁ and S1P₃ signaling by this compound.

S1P₄ and S1P₅ Receptor Signaling (Activated by this compound)

This compound activates S1P₄ and S1P₅ receptors, which are primarily expressed in hematopoietic and neural tissues, respectively. Their activation is implicated in processes like immune cell modulation and oligodendrocyte function.

Figure 2: Agonism of S1P₄ and S1P₅ signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from various research publications.

In Vitro Assays

This protocol is adapted from methods used to characterize S1P receptor ligands.

Objective: To determine the binding affinity (Ki) of this compound for S1P₁ and S1P₃ receptors.

Materials:

-

Membrane preparations from cells stably expressing human S1P₁ or S1P₃ receptors.

-

[³³P]S1P (radiolabeled sphingosine-1-phosphate).

-

This compound.

-

Unlabeled S1P.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA), pH 7.5.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and unlabeled S1P in assay buffer.

-

In a 96-well plate, combine the cell membrane preparation (typically 5-10 µg of protein), the radiolabeled [³³P]S1P (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.

-

For determination of non-specific binding, add a high concentration of unlabeled S1P (e.g., 10 µM) to a set of wells.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Following incubation, rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³³P]S1P). The Ki is then calculated using the Cheng-Prusoff equation.

Figure 3: Workflow for a competitive radioligand binding assay.

This assay is used to assess the functional activity of this compound at Gq-coupled S1P receptors, such as S1P₃.

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cells expressing the S1P receptor of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

S1P (as a positive control).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Seed cells in the microplates and allow them to attach and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.

-

To assess antagonist activity, add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes). Then, add a fixed concentration of S1P (e.g., EC80) and continue to measure the fluorescence response.

-

To assess agonist activity, add varying concentrations of this compound directly to the wells and measure the change in fluorescence.

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data are analyzed to determine EC50 (for agonists) or IC50 (for antagonists).

In Vivo Administration

This compound can be prepared for in vivo studies in animal models.

Objective: To prepare a formulation of this compound for oral or intraperitoneal administration.

Materials:

-

This compound.

-

Dimethyl sulfoxide (DMSO).

-

PEG300.

-

Tween-80.

-

Saline.

Procedure for a Suspended Solution (2.08 mg/mL):

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL final volume, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Use sonication if necessary to aid dissolution and ensure a uniform suspension.

-

It is recommended to prepare this working solution fresh on the day of use.

Applications in Research

This compound has been utilized in a variety of research areas to probe the roles of S1P signaling.

-

Immunology: As an S1P₁ antagonist, it can be used to study lymphocyte trafficking and immune responses.

-

Vascular Biology: Its effects on S1P₁ and S1P₃ receptors are relevant to studies of endothelial barrier function, angiogenesis, and vascular tone.

-

Neurobiology: Given the expression of S1P receptors in the central nervous system, this compound is a tool for investigating neuronal development, survival, and responses to injury. For example, it has been shown to prevent denervation-induced dendritic atrophy.

-

Oncology: S1P signaling is implicated in cancer cell migration and proliferation, making this compound a relevant compound for cancer research.

Conclusion

This compound is a potent and versatile pharmacological tool for the study of sphingosine-1-phosphate signaling. Its complex profile as a competitive antagonist at S1P₁ and S1P₃ receptors and an agonist at S1P₄ and S1P₅ receptors allows for the dissection of the roles of these specific receptor subtypes in various biological processes. The detailed experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any multi-target compound, careful experimental design and interpretation are crucial to understanding the specific contributions of each receptor subtype to the observed effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of VPC 23019

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC 23019 is a synthetic analog of sphingosine-1-phosphate (S1P) that exhibits a complex pharmacological profile, acting as a competitive antagonist at S1P receptors 1 and 3 (S1P₁ and S1P₃) and as an agonist at S1P receptors 4 and 5 (S1P₄ and S1P₅). This dual activity makes it a valuable tool for dissecting the intricate signaling pathways governed by the S1P receptor family. This document provides a comprehensive overview of the biological activity of this compound, including its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the relevant signaling cascades are provided to support further research and drug development efforts.

Introduction to this compound

Sphingosine-1-phosphate is a critical signaling sphingolipid that regulates a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and immune trafficking, through its interaction with a family of five G protein-coupled receptors (GPCRs): S1P₁₋₅. The development of synthetic ligands that selectively target these receptors is crucial for both elucidating their specific functions and for therapeutic intervention.

This compound, chemically known as 2-Amino-N-(3-octylphenyl)-3-(phosphonooxy)-propanamide, is a notable S1P analog. It was one of the first identified competitive antagonists for S1P₁ and S1P₃ receptors, demonstrating the feasibility of developing receptor subtype-selective antagonists.[1] Subsequent studies have revealed its agonistic properties at S1P₄ and S1P₅ receptors, highlighting its utility as a pharmacological probe to investigate the diverse roles of S1P signaling.[2][3]

Quantitative Pharmacological Data

The biological activity of this compound is characterized by its distinct interaction with different S1P receptor subtypes. The following table summarizes the quantitative data for its binding affinity as an antagonist and its potency as an agonist.

| Receptor Subtype | Activity | Parameter | Value | Reference(s) |

| S1P₁ | Antagonist | pKᵢ | 7.86 | [2][4] |

| S1P₃ | Antagonist | pKᵢ | 5.93 | |

| S1P₄ | Agonist | pEC₅₀ | 6.58 | |

| S1P₅ | Agonist | pEC₅₀ | 7.07 |

Signaling Pathways

This compound modulates distinct downstream signaling cascades depending on the receptor subtype it engages. As an antagonist, it blocks the canonical signaling of S1P₁ and S1P₃. As an agonist, it activates the signaling pathways coupled to S1P₄ and S1P₅.

Antagonism of S1P₁ and S1P₃ Signaling

S1P₁ exclusively couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways. S1P₃ couples to Gαi/o, Gαq, and Gα12/13. This promiscuous coupling allows S1P₃ to activate a broader range of downstream effectors, including phospholipase C (PLC), leading to calcium mobilization, and Rho activation. By competitively binding to these receptors, this compound inhibits these S1P-mediated signaling events.

Agonism of S1P₄ and S1P₅ Signaling

S1P₄ and S1P₅ both couple to Gαi/o and Gα12/13. Activation of these receptors by this compound can therefore lead to the inhibition of adenylyl cyclase, activation of MAPK pathways, and Rho-mediated cytoskeletal changes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay for S1P₁ and S1P₃ Antagonism

This protocol is adapted from methodologies used to determine the binding affinity of ligands to S1P receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for S1P₁ and S1P₃ receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293T or CHO cells transiently or stably expressing human S1P₁ or S1P₃ receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.

-

Binding buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA.

-

Radioligand: [³²P]S1P or [³³P]S1P.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Unlabeled S1P for determining non-specific binding.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to confluency.

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and resuspend in a suitable buffer for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of the radioligand (typically at or below its K₋d value).

-

Add the cell membranes (typically 5-20 µg of protein per well).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of unlabeled S1P (e.g., 1-10 µM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer.

-

Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for S1P₄ and S1P₅ Agonism

This functional assay measures the activation of G proteins upon receptor stimulation.

Objective: To determine the potency (EC₅₀) and efficacy (E₋max) of this compound as an agonist at S1P₄ and S1P₅ receptors.

Materials:

-

HEK293T or CHO cells transiently or stably expressing human S1P₄ or S1P₅ receptors.

-

Membrane preparation buffer (as in 4.1).

-

Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.

-

[³⁵S]GTPγS.

-

This compound stock solution.

-

S1P as a positive control.

-

GTPγS (unlabeled) for determining non-specific binding.

-

96-well filter plates or scintillation proximity assay (SPA) beads.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in section 4.1.1.

-

GTPγS Binding Assay:

-

In a 96-well plate, add increasing concentrations of this compound or S1P (for positive control).

-

Add the cell membranes (5-20 µg of protein per well).

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration or by adding stop solution if using SPA beads.

-

Measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS.

-

Plot the stimulated binding against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and E₋max values from the resulting dose-response curve using non-linear regression.

-

Conclusion

This compound stands out as a versatile pharmacological tool with a unique profile of activity across the S1P receptor family. Its antagonistic action at S1P₁ and S1P₃, coupled with its agonistic effects at S1P₄ and S1P₅, allows for the targeted investigation of the physiological and pathological roles of these individual receptor subtypes. The data and protocols presented in this guide are intended to facilitate further research into the complex biology of S1P signaling and to aid in the development of novel therapeutics targeting this important class of receptors.

Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers and scientists. The experimental protocols provided are for guidance and may require optimization for specific laboratory conditions.

References

- 1. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VPC 23019

This technical guide provides a comprehensive overview of the structure, properties, and pharmacological profile of VPC 23019, a key modulator of sphingosine-1-phosphate (S1P) receptors. This document is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.

Core Compound Information

This compound is a synthetic, aryl amide-containing analogue of sphingosine-1-phosphate. It is a valuable research tool for investigating the physiological and pathological roles of S1P signaling.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₂₉N₂O₅P | |

| Molecular Weight | 372.4 g/mol | |

| CAS Number | 449173-19-7 | |

| ChEBI ID | CHEBI:144948 | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Purity | ≥95% | |

| Solubility | Soluble to 10 mM in Acidified DMSO (5% 1N HCl in DMSO) with gentle warming and to 50 mM in 2eq. NaOH. Also soluble in DMSO at 0.25 mg/mL. | --INVALID-LINK-- |

| Storage | Store at -20°C |

Pharmacological Properties

This compound exhibits a distinct pharmacological profile, acting as a competitive antagonist at S1P₁ and S1P₃ receptors while demonstrating agonist activity at S1P₄ and S1P₅ receptors. This dual activity makes it a specific tool for dissecting the contributions of these receptor subtypes in various biological processes.

| Receptor Subtype | Activity | pKᵢ (Antagonist) | pEC₅₀ (Agonist) | Source(s) |

| S1P₁ | Competitive Antagonist | 7.86 | - | |

| S1P₃ | Competitive Antagonist | 5.93 | - | |

| S1P₄ | Agonist | - | 6.58 | |

| S1P₅ | Agonist | - | 7.07 |

Mechanism of Action and Signaling Pathway

This compound modulates the signaling of sphingosine-1-phosphate, a bioactive lipid that regulates numerous cellular processes through its interaction with five specific G protein-coupled receptors (GPCRs), S1P₁₋₅. As an antagonist at S1P₁ and S1P₃, this compound blocks the downstream signaling cascades initiated by the binding of endogenous S1P.

The following diagram illustrates the canonical S1P signaling pathway and the points of intervention by this compound.

Experimental Protocols

Chemical Synthesis Overview

The synthesis of this compound involves a multi-step process. A general outline of the synthesis is as follows:

-

Sonogashira Coupling: The synthesis likely begins with a Sonogashira coupling of an appropriately substituted iodoaniline with an alkyne.

-

Reduction: The resulting compound is then reduced to saturate the alkyne and convert the nitro group to an amine.

-

Amide Coupling: The synthesized aniline derivative is coupled with a protected serine residue.

-

Phosphorylation and Deprotection: The hydroxyl group of the serine moiety is phosphorylated, followed by the removal of protecting groups to yield the final product, this compound.

A more detailed, step-by-step protocol would require access to the experimental section of the primary research publication.

Pharmacological Assays

The antagonist and agonist activities of this compound are typically determined using in vitro cell-based assays.

This assay measures the displacement of radiolabeled GTPγS from G proteins upon receptor activation. To determine the antagonist properties of this compound, a competitive binding assay is performed.

General Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the S1P receptor of interest (e.g., S1P₁ or S1P₃).

-

Assay Buffer: A suitable assay buffer containing GDP is used to maintain the G proteins in their inactive state.

-

Competition Assay: Membranes are incubated with a constant concentration of S1P (agonist) and varying concentrations of this compound.

-

Radioligand Addition: A radiolabeled, non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, is added to the reaction.

-

Incubation and Termination: The reaction is allowed to proceed at a controlled temperature and is then terminated by rapid filtration.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the inhibitory constant (Kᵢ) of this compound.

This assay is used to determine the agonist activity of this compound at S1P receptors that couple to the Gαq pathway, leading to an increase in intracellular calcium.

General Protocol Outline:

-

Cell Culture: Cells expressing the S1P receptor of interest (e.g., S1P₄ or S1P₅) are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The data is used to generate a dose-response curve and calculate the half-maximal effective concentration (EC₅₀).

The following diagram provides a logical workflow for the characterization of a compound like this compound.

Pharmacokinetics and Metabolism

There is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. In vivo studies would be required to determine its bioavailability, half-life, and metabolic fate.

Applications in Research

This compound is a critical tool for elucidating the roles of S1P₁ and S1P₃ receptors in various physiological and disease states. Its ability to competitively antagonize these receptors allows for the investigation of their involvement in:

-

Immunology: Lymphocyte trafficking and immune cell function.

-

Oncology: Cancer cell migration, proliferation, and survival. --INVALID-LINK--

-

Neuroscience: Neural stem cell migration and differentiation. --INVALID-LINK--

-

Cardiovascular Biology: Vascular development and function.

Conclusion

This compound is a well-characterized S1P receptor modulator with a unique pharmacological profile. Its antagonist activity at S1P₁ and S1P₃ receptors, coupled with agonist activity at S1P₄ and S1P₅ receptors, makes it an invaluable tool for dissecting the complexities of S1P signaling. Further research, particularly in the area of in vivo pharmacokinetics, will enhance its utility in translational studies.

An In-depth Technical Guide to the Sphingosine-1-Phosphate (S1P) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that plays a pivotal role in a myriad of cellular processes, acting as both an intracellular second messenger and an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), termed S1P receptors 1-5 (S1P₁-₅).[1][2][3][4] The S1P signaling pathway is integral to regulating fundamental physiological and pathophysiological events, including cell survival, proliferation, migration, angiogenesis, immune cell trafficking, and vascular integrity.[5] Dysregulation of this pathway has been implicated in a range of diseases, such as autoimmune disorders, cancer, cardiovascular diseases, and neurological conditions, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core components of the S1P signaling pathway, detailed experimental protocols to study its function, and a summary of key quantitative data to aid researchers and drug development professionals in this dynamic field.

Core Components of the S1P Signaling Pathway

The S1P signaling axis is a tightly regulated system involving the synthesis, transport, reception, and degradation of S1P.

1. Sphingosine Kinases (SphK1 and SphK2): S1P is generated intracellularly from the phosphorylation of sphingosine, a reaction catalyzed by two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). These kinases are activated by various stimuli, including cytokines and growth factors.

2. S1P Transporters: Once synthesized, S1P can be exported out of the cell to act in an autocrine or paracrine manner. This "inside-out" signaling is facilitated by specific transporters like Spinster homolog 2 (Spns2).

3. S1P Receptors (S1P₁-₅): The extracellular actions of S1P are mediated by five distinct GPCRs (S1P₁-₅). These receptors exhibit differential tissue distribution and couple to various heterotrimeric G proteins, leading to the activation of diverse downstream signaling cascades.

4. S1P Degradation: The S1P signal is terminated by its degradation. S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.

S1P Receptor Subtypes and Downstream Signaling

The diverse physiological effects of S1P are a direct consequence of the specific S1P receptor subtypes expressed on a given cell and their coupling to distinct G protein families.

-

S1P₁: Couples exclusively to the Gαi/o family. Activation of S1P₁ leads to the inhibition of adenylyl cyclase and the activation of the PI3K/Akt and Ras/ERK signaling pathways, which are crucial for cell survival, proliferation, and migration. S1P₁ plays a well-established role in lymphocyte trafficking.

-

S1P₂: Can couple to Gαi/o, Gαq, and Gα12/13. S1P₂ signaling often opposes the effects of S1P₁, particularly in the context of cell migration, by activating the Rho pathway and inhibiting Rac.

-

S1P₃: Couples to Gαi/o, Gαq, and Gα12/13. Activation of S1P₃ can lead to the activation of phospholipase C (PLC), resulting in calcium mobilization and protein kinase C (PKC) activation.

-

S1P₄: Primarily couples to Gαi/o and Gα12/13 and is predominantly expressed in hematopoietic and lymphoid tissues.

-

S1P₅: Couples to Gαi/o and Gα12/13 and is mainly found in the central nervous system, particularly on oligodendrocytes.

References

- 1. stackscientific.nd.edu [stackscientific.nd.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Roles of S1P1 and S1P3 in Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sphingosine-1-phosphate (S1P) receptors 1 and 3 (S1P1 and S1P3), members of the G protein-coupled receptor superfamily, are pivotal regulators of a vast array of physiological and pathological processes. Their ubiquitous expression and involvement in critical cellular functions, including cell survival, proliferation, migration, and immune cell trafficking, position them as key players in the pathogenesis of numerous diseases.[1][2] While often co-expressed, S1P1 and S1P3 can exhibit distinct, and at times opposing, roles, making them intriguing targets for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted functions of S1P1 and S1P3 in disease, with a focus on their signaling pathways, quantitative expression data, and the experimental methodologies used to elucidate their functions.

Core Signaling Pathways: A Tale of Two Receptors

S1P1 and S1P3, though both activated by the bioactive lipid S1P, couple to different heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades.

S1P1 Signaling: S1P1 exclusively couples to the Gαi/o family of G proteins.[3][4] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, Gαi/o activation by S1P1 stimulates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras/extracellular signal-regulated kinase (ERK) pathway, promoting cell survival and proliferation. S1P1 signaling is also critically involved in the activation of the small GTPase Rac, which is essential for cell migration and chemotaxis.

S1P3 Signaling: In contrast to the specificity of S1P1, S1P3 exhibits more promiscuous G protein coupling, interacting with Gαi/o, Gαq, and Gα12/13. This broad coupling allows S1P3 to activate a wider range of downstream effectors. Coupling to Gαi leads to similar outcomes as S1P1 activation. Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation. The coupling of S1P3 to Gα12/13 activates the RhoA signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction.

Differential Roles in Disease Pathophysiology

The distinct signaling capabilities of S1P1 and S1P3 translate into diverse and sometimes opposing roles in various diseases.

Autoimmune Diseases

The S1P/S1PR axis is a critical regulator of lymphocyte trafficking and has significant implications for autoimmune diseases.

-

S1P1: This receptor is essential for the egress of lymphocytes from secondary lymphoid organs. Functional antagonism of S1P1, as achieved by the drug Fingolimod (FTY720), leads to the sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into target organs and ameliorating autoimmune responses. This mechanism is the basis for the therapeutic efficacy of S1P1 modulators in multiple sclerosis. However, S1P1 can also inhibit the function of regulatory T cells, which could potentially exacerbate autoimmune conditions.

-

S1P3: The role of S1P3 in autoimmunity is more complex and appears to be context-dependent. Activation of the S1P/S1P3 signaling pathway can suppress the number and function of regulatory T cells, contributing to disease progression in conditions like lupus nephritis. In rheumatoid arthritis, S1P3 stimulation in fibroblast-like synoviocytes (RAFLS) promotes the production of pro-inflammatory mediators like IL-6 and matrix metalloproteinase 3 (MMP3).

Cardiovascular Diseases

S1P1 and S1P3 are both expressed in the cardiovascular system and play crucial roles in its pathophysiology.

-

S1P1: S1P1 is the predominant subtype in cardiomyocytes and its activation leads to the inhibition of cAMP formation, which can decrease cardiac contractility. In endothelial cells, S1P1 signaling is crucial for maintaining vascular integrity and barrier function.

-

S1P3: S1P3 is implicated in a variety of cardiovascular processes, including angiogenesis, regulation of vascular permeability, and cardiac fibrosis. It has been shown to mediate coronary vasoconstriction. Interestingly, S1P3 appears to have a dual role in ischemia/reperfusion injury. While S1P released from the ischemic myocardium can be cardioprotective through S1P3, intravascular S1P acting on S1P3 can be detrimental. Studies in knockout mice have demonstrated that S1P3 is responsible for S1P-mediated cardioprotection against ex vivo ischemia/reperfusion injury.

Cancer

The S1P signaling axis is increasingly recognized for its role in cancer progression, with S1P1 and S1P3 often promoting tumorigenesis.

-

S1P1 and S1P3: Both receptors have been shown to positively regulate cell proliferation and survival in various cancer types, including breast, lung, colorectal, and ovarian cancer. In estrogen receptor-positive (ER+) breast cancer, high expression of S1P1 and S1P3 is associated with the development of tamoxifen resistance and shorter disease-specific survival. The interaction between S1P1/S1P3 and the ERK1/2 pathway is thought to be a key driver of breast cancer progression. S1P produced by cancer cells can act in an autocrine or paracrine manner to stimulate S1P1 and S1P3 on cancer cells and surrounding stromal cells, promoting proliferation, invasion, angiogenesis, and lymphangiogenesis.

Fibrosis

The role of S1P signaling in tissue fibrosis is an active area of research, with S1P3 appearing to be a key player.

-

S1P1: The role of S1P1 in fibrosis is less clear and may be tissue-specific.

-

S1P3: S1P3 is abundantly expressed on cardiac fibroblasts. Knocking out the S1P3 receptor has been shown to inhibit cardiac fibrosis in mice with high expression of sphingosine kinase 1 (SphK1), the enzyme that produces S1P. In the context of lung injury, S1P3 knockout mice exhibit attenuated inflammation and fibrosis. These findings suggest that targeting S1P3 may be a viable therapeutic strategy for fibrotic diseases.

Quantitative Data Summary

| Receptor | Disease Context | Organ/Cell Type | Change in Expression | Method of Detection | Reference |

| S1P1 | Systemic Lupus Erythematosus (SLE) | Serum | Significantly Increased | Not Specified | |

| Rheumatoid Arthritis (RA) | Synovium | Increased | Not Specified | ||

| Vascular Injury | Rat Carotid Artery | 36.68-fold increase (mRNA) | Not Specified | ||

| ER+ Breast Cancer | Tumor Tissue | High membrane expression | Immunohistochemistry | ||

| S1P3 | Lupus Nephritis | Renal Cortex, Medulla | Present | Not Specified | |

| Rheumatoid Arthritis (RA) | RAFLS | Increased with TNF-α | Not Specified | ||

| Vascular Injury | Rat Carotid Artery | 4.57-fold increase (mRNA) | Not Specified | ||

| ER+ Breast Cancer | Tumor Tissue | High cytoplasmic expression | Immunohistochemistry |

Key Experimental Protocols

Elucidating the specific roles of S1P1 and S1P3 requires a variety of specialized experimental techniques.

Receptor Binding Assays

These assays are used to determine the affinity and specificity of ligands for S1P receptors. A common method involves using radiolabeled ligands (e.g., [³²P]S1P) and cell membranes expressing the receptor of interest.

Protocol Outline:

-

Membrane Preparation: Culture cells overexpressing the target S1P receptor (S1P1 or S1P3) and harvest them. Homogenize the cells and isolate the membrane fraction by centrifugation.

-

Binding Reaction: Incubate the cell membranes with a constant concentration of radiolabeled S1P and varying concentrations of a competing unlabeled ligand (agonist or antagonist).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the inhibition constant (Ki), which reflects the affinity of the ligand for the receptor.

Cell-Based Signaling Assays

These assays measure the functional consequences of receptor activation.

-

cAMP Measurement: To assess Gαi/o coupling, intracellular cAMP levels can be measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or fluorescence-based reporters. A decrease in cAMP levels upon agonist stimulation indicates S1P1 or S1P3 activation through Gαi.

-

Calcium Mobilization Assay: To measure Gαq activation by S1P3, intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4). An increase in fluorescence upon agonist stimulation indicates a rise in intracellular calcium.

-

RhoA Activation Assay: Gα12/13 coupling leading to RhoA activation can be assessed using a RhoA pull-down assay. This technique utilizes a GST-fusion protein containing the Rho-binding domain of a Rho effector protein (e.g., Rhotekin) to specifically pull down active, GTP-bound RhoA from cell lysates. The amount of activated RhoA is then quantified by Western blotting.

Gene Silencing and Overexpression

To dissect the specific contributions of S1P1 and S1P3, their expression can be manipulated in vitro and in vivo.

-

siRNA/shRNA: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically knock down the expression of S1P1 or S1P3 in cultured cells. This allows for the study of the functional consequences of receptor loss.

-

CRISPR/Cas9: This powerful gene-editing tool can be used to create cell lines or animal models with complete knockout of the S1P1 or S1P3 gene.

-

Viral Vectors: Overexpression of S1P1 or S1P3 can be achieved by transducing cells with viral vectors (e.g., lentivirus, adenovirus) carrying the receptor's coding sequence.

In Vivo Disease Models

Animal models are indispensable for studying the roles of S1P1 and S1P3 in the context of a whole organism.

-

Knockout Mice: Mice with targeted deletion of the S1P1 or S1P3 gene have been instrumental in revealing their physiological functions and roles in disease. For example, S1P1 knockout mice are embryonically lethal due to vascular defects, highlighting the receptor's importance in development. S1P3 knockout mice have been used to demonstrate the receptor's role in cardiac fibrosis and lung injury.

-

Disease Induction Models: Specific diseases can be induced in wild-type and knockout mice to study the contribution of S1P1 and S1P3 to pathogenesis. Examples include experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis for rheumatoid arthritis, and bleomycin-induced lung injury for pulmonary fibrosis.

Conclusion and Future Directions

S1P1 and S1P3 are critical signaling molecules with profound and diverse implications for human health and disease. Their distinct signaling pathways and differential roles in various pathologies, from autoimmune disorders and cardiovascular diseases to cancer and fibrosis, underscore their importance as therapeutic targets. While S1P1-targeted therapies have already achieved clinical success, particularly in the treatment of multiple sclerosis, the therapeutic potential of modulating S1P3 is still being actively explored.

Future research should focus on further dissecting the context-dependent functions of these receptors, identifying novel downstream signaling components, and developing more selective pharmacological modulators. A deeper understanding of the intricate interplay between S1P1 and S1P3 signaling will be crucial for the rational design of next-generation therapeutics that can selectively target pathological processes while minimizing off-target effects. The continued application of advanced experimental techniques, including sophisticated animal models and systems biology approaches, will undoubtedly pave the way for innovative treatments for a wide range of debilitating diseases.

References

- 1. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]

- 3. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

VPC 23019: An In-depth Technical Guide for Researchers

A Comprehensive Overview of the S1P1/S1P3 Receptor Antagonist for Drug Development and Scientific Discovery

Introduction

VPC 23019 is a valuable research tool for scientists and drug development professionals investigating the sphingosine-1-phosphate (S1P) signaling pathway. As a competitive antagonist of the S1P receptor subtypes 1 (S1P1) and 3 (S1P3), it allows for the targeted modulation of cellular processes governed by these receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Core Properties and Mechanism of Action

This compound is an aryl amide-containing analog of sphingosine-1-phosphate.[1] It selectively binds to S1P1 and S1P3 receptors, preventing the endogenous ligand S1P from activating them. This blockade inhibits the downstream signaling cascades initiated by these receptors, which are involved in a myriad of physiological and pathological processes, including lymphocyte trafficking, endothelial barrier function, and angiogenesis.[2][3]

Notably, while this compound acts as an antagonist at S1P1 and S1P3 receptors, it exhibits agonist activity at S1P4 and S1P5 receptors.[1] This dual activity should be a critical consideration in experimental design and data interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2-Amino-N-(3-octylphenyl)-3-(phosphonooxy)-propanamide |

| Molecular Formula | C₁₇H₂₉N₂O₅P |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 449173-19-7 |

| Solubility | Soluble to 10 mM in Acidified DMSO (5% 1N HCl in DMSO) with gentle warming and to 50 mM in 2eq. NaOH.[2] |

Quantitative Data

The potency of this compound as an antagonist for S1P1 and S1P3 receptors has been quantified through various in vitro assays. The binding affinities are commonly expressed as pKi values, which represent the negative logarithm of the inhibition constant (Ki).

Table 2: Receptor Binding Affinities and Potency of this compound

| Receptor | pKi | Ki (nM) | Assay Type | Reference |

| S1P1 | 7.86 | 13.8 | Radioligand Binding Assay | |

| S1P3 | 5.93 | 1175 | Radioligand Binding Assay |

This compound also demonstrates agonist activity at other S1P receptor subtypes.

Table 3: Agonist Activity of this compound

| Receptor | pEC50 | EC50 (nM) | Assay Type | Reference |

| S1P4 | 6.58 | 263 | [³⁵S]GTPγS Binding Assay | |

| S1P5 | 7.07 | 85.1 | [³⁵S]GTPγS Binding Assay |

While specific IC50 values for this compound in a wide range of cell lines are not extensively published in publicly available literature, its antagonist activity has been demonstrated in various cellular contexts. For instance, in HEK-293T cells expressing human S1P3, a related compound, VPC22173, showed an EC50 of 450 nM in a [³⁵S]GTPγS binding assay. It is important for researchers to determine the optimal concentration and IC50 value for their specific cell type and experimental conditions.

S1P1 and S1P3 Signaling Pathways

This compound exerts its effects by blocking the intricate signaling pathways initiated by S1P1 and S1P3. These G protein-coupled receptors (GPCRs) couple to different heterotrimeric G proteins to activate a variety of downstream effectors.

S1P1 Signaling Pathway

Activation of S1P1 predominantly couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream of Gi/o activation, S1P1 signaling promotes cell survival, migration, and cytoskeletal rearrangements through the activation of pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK pathway.

Figure 1: S1P1 Receptor Signaling Pathway.

S1P3 Signaling Pathway

S1P3 receptor signaling is more complex, as it can couple to multiple G protein families, including Gi/o, Gq/11, and G12/13. This promiscuous coupling allows S1P3 to regulate a wider range of cellular responses. Gq/11 activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G12/13 activation stimulates the Rho family of small GTPases, leading to cytoskeletal rearrangements and changes in cell shape and motility.

Figure 2: S1P3 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. Researchers should optimize these protocols for their specific experimental systems.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of this compound for S1P1 and S1P3 receptors using a radiolabeled S1P analog.

Materials:

-

Cell membranes expressing S1P1 or S1P3 receptors

-

[³³P]S1P or other suitable radiolabeled S1P analog

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed amount of cell membranes, the radiolabeled S1P analog (at a concentration near its Kd), and varying concentrations of this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled S1P).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvest the membranes onto the filter plate using a cell harvester and wash several times with ice-cold Assay Buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the ability of this compound to antagonize S1P-induced G protein activation.

Materials:

-

Cell membranes expressing S1P1 or S1P3 receptors

-

[³⁵S]GTPγS

-

S1P

-

This compound

-

GTPγS Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in GTPγS Assay Buffer.

-

Pre-incubate the cell membranes with the desired concentrations of this compound for 15-30 minutes at 30°C.

-

Initiate the reaction by adding a mixture of S1P (at its EC50 concentration) and [³⁵S]GTPγS.

-

Include control wells for basal (no S1P), stimulated (S1P only), and non-specific binding (excess unlabeled GTPγS).

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

-

Dry the filters, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the ability of this compound to inhibit S1P-stimulated [³⁵S]GTPγS binding and calculate its IC50 value.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

This compound

-

Vascular Endothelial Growth Factor (VEGF) or other pro-angiogenic stimulus

-

Calcein AM (for visualization)

-

96-well plate

-

Fluorescence microscope

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest endothelial cells and resuspend them in a serum-free medium containing the pro-angiogenic stimulus (e.g., VEGF).

-

Add this compound at various concentrations to the cell suspension.

-

Seed the cells onto the Matrigel-coated wells.

-

Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Figure 3: Experimental Workflow for In Vitro Angiogenesis Assay.

In Vivo Studies

For in vivo investigations, this compound can be administered to animal models to study its effects on various physiological and pathological processes.

General In Vivo Administration Protocol:

-

Formulation: this compound can be prepared as a suspension for oral or intraperitoneal injection. A common formulation involves dissolving the compound in DMSO, then mixing with PEG300, Tween-80, and saline.

-

Dosing: The optimal dose will depend on the animal model and the specific research question. It is recommended to perform dose-response studies to determine the effective dose range.

-

Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the experimental design and the desired pharmacokinetic profile.

Example Logical Workflow for In Vivo Angiogenesis Study:

Figure 4: Logical Workflow for an In Vivo Angiogenesis Study.

Conclusion

This compound is a potent and selective antagonist of S1P1 and S1P3 receptors, making it an indispensable tool for researchers studying the multifaceted roles of S1P signaling. This guide provides a foundational understanding of its properties and applications. By utilizing the provided data and protocols, researchers can effectively employ this compound to dissect the complex mechanisms governed by S1P1 and S1P3 and to explore their potential as therapeutic targets in a variety of diseases. As with any research tool, careful experimental design and data interpretation, considering its full receptor activity profile, are paramount for generating robust and meaningful results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sphingosine-1-Phosphate (S1P) Receptor Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs) that play pivotal roles in a multitude of physiological and pathological processes. This document delves into the molecular mechanisms of S1P receptor signaling, quantitative pharmacological data for key ligands, detailed experimental protocols for studying these receptors, and the therapeutic implications of their modulation.

Introduction to S1P Receptors

Sphingosine-1-phosphate is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation.[1] Its effects are primarily mediated through a family of five distinct S1P receptor subtypes: S1P1, S1P2, S1P3, S1P4, and S1P5.[2] These receptors are expressed in various tissues and cell types, and their differential expression and coupling to various G proteins contribute to the pleiotropic effects of S1P.[3][4] The S1P signaling axis is a critical regulator of the immune, cardiovascular, and central nervous systems, making S1P receptors attractive targets for therapeutic intervention in a range of diseases, most notably autoimmune disorders like multiple sclerosis.[5]

S1P Receptor Subtypes and Signaling Pathways

S1P receptors couple to one or more heterotrimeric G protein subfamilies (Gαi/o, Gαq/11, Gα12/13, and Gαs) to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response to S1P.

S1P1 Receptor

The S1P1 receptor couples exclusively to the Gαi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling also involves the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, promoting cell survival and proliferation. A key physiological role of S1P1 is the regulation of lymphocyte egress from secondary lymphoid organs.

S1P2 Receptor

The S1P2 receptor exhibits broader G protein coupling, interacting with Gαi/o, Gαq/11, and Gα12/13. Activation of Gα12/13 leads to the activation of the small GTPase RhoA, which is involved in stress fiber formation and inhibition of cell migration. The coupling to Gαq/11 activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

S1P3 Receptor

Similar to S1P2, the S1P3 receptor couples to Gαi/o, Gαq/11, and Gα12/13. Its activation can lead to a variety of cellular responses, including calcium mobilization, activation of Rho, and inhibition of adenylyl cyclase. S1P3 has been implicated in cardiovascular functions, such as the regulation of heart rate and vascular tone.

S1P4 Receptor

The S1P4 receptor couples to Gαi/o and Gα12/13. Its expression is largely restricted to the hematopoietic and lymphoid tissues. S1P4 signaling is involved in the regulation of immune cell trafficking and function.

S1P5 Receptor

The S1P5 receptor also couples to Gαi/o and Gα12/13. It is predominantly expressed in the central nervous system, particularly in oligodendrocytes, and in natural killer (NK) cells. S1P5 signaling is implicated in oligodendrocyte survival and NK cell trafficking.

Quantitative Pharmacology of S1P Receptor Modulators

A number of synthetic modulators targeting S1P receptors have been developed for therapeutic purposes. Their pharmacological properties, including binding affinity (Ki), potency (EC50 for agonists, IC50 for antagonists), and selectivity, are crucial for their clinical efficacy and safety profiles.

Table 1: Pharmacological Data for Selected S1P Receptor Agonists

| Compound | S1P₁ EC₅₀ (nM) | S1P₂ EC₅₀ (nM) | S1P₃ EC₅₀ (nM) | S1P₄ EC₅₀ (nM) | S1P₅ EC₅₀ (nM) | Reference(s) |

| S1P | ~0.3-8 | ~1-10 | ~0.3-5 | ~50 | ~0.3-2 | |

| Fingolimod-P (FTY720-P) | 0.3-0.6 | >1000 | 3 | 0.3-0.6 | 0.3-0.6 | |

| Siponimod (BAF312) | 0.39 | >1000 | >1000 | >1000 | 0.98 | |

| Ozanimod | 1.03 | >10000 | >10000 | >10000 | 8.6 | |

| Ponesimod | 5.7 | >10000 | >10000 | >10000 | >10000 | |

| SEW2871 | 13.8 | >10000 | >10000 | >10000 | >10000 |

Table 2: Pharmacological Data for Selected S1P Receptor Antagonists

| Compound | S1P₁ IC₅₀ (nM) | S1P₂ IC₅₀ (nM) | S1P₃ IC₅₀ (nM) | S1P₄ IC₅₀ (nM) | S1P₅ IC₅₀ (nM) | Reference(s) |

| JTE-013 | >10000 | 17-22 | >10000 | - | - | |

| W146 | 398 | - | - | - | - |

Advanced Concepts in S1P Receptor Pharmacology

Biased Agonism

Biased agonism describes the ability of a ligand to preferentially activate a subset of a receptor's signaling pathways. For S1P receptors, this can manifest as a preference for G protein-dependent signaling versus β-arrestin-mediated pathways. For example, FTY720-P is considered a biased agonist at the S1P1 receptor, potently inducing β-arrestin recruitment and subsequent receptor internalization, while having a different profile of G protein activation compared to the endogenous ligand S1P. This biased signaling is thought to contribute to its therapeutic efficacy and side-effect profile. The structural basis for biased agonism at S1P1 involves distinct conformational changes in the receptor induced by different ligands.

Receptor Internalization and Desensitization

Ligand-induced receptor internalization is a key mechanism for regulating S1P receptor signaling. Upon agonist binding, S1P receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding not only desensitizes the receptor by uncoupling it from G proteins but also targets the receptor for internalization via clathrin-mediated endocytosis.

The fate of the internalized receptor depends on the activating ligand. For instance, S1P-bound S1P1 receptors are typically recycled back to the plasma membrane, allowing for the resensitization of the cell. In contrast, FTY720-P-bound S1P1 receptors are targeted for ubiquitination and degradation in lysosomes and proteasomes, leading to a prolonged downregulation of the receptor from the cell surface. This "functional antagonism" is a cornerstone of the therapeutic mechanism of fingolimod.

Experimental Protocols for Studying S1P Receptors

Radioligand Binding Assay

This assay is used to determine the affinity (Ki or Kd) of a ligand for a specific S1P receptor subtype.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [32P]S1P or [3H]-ozanimod), and varying concentrations of the unlabeled competitor compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to an S1P receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Detailed Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the S1P receptor and the G protein of interest as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the agonist, and a fixed concentration of [35S]GTPγS in an assay buffer containing GDP.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for G protein activation and [35S]GTPγS binding.

-

Separation and Quantification: Terminate the reaction by filtration and quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of S1P receptors coupled to Gαq/11.

Detailed Methodology:

-

Cell Culture: Plate cells expressing the S1P receptor of interest in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Agonist Stimulation: Use a fluorescence plate reader with automated injection capabilities to add varying concentrations of the agonist to the wells.

-